Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Overview
Description
Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrroloquinoxaline core: This can be achieved through the condensation of appropriate anilines with diketones under acidic or basic conditions.
Introduction of the butyl ester group: This step might involve esterification reactions using butanol and suitable carboxylic acid derivatives.
Amination and chlorination:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrroloquinoxaline core.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate may have applications in:
Medicinal chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.
Biological research: Studying its effects on cellular processes and signaling pathways.
Industrial applications: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Pyrroloquinoxalines: Other compounds in this class with different substituents.
Quinoxalines: Compounds with similar core structures but lacking the pyrrole ring.
Phenylpyrroles: Compounds with similar aromatic substituents.
Uniqueness
Butyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C21H18Cl2N4O2 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
butyl 2-amino-1-(3,5-dichlorophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C21H18Cl2N4O2/c1-2-3-8-29-21(28)17-18-20(26-16-7-5-4-6-15(16)25-18)27(19(17)24)14-10-12(22)9-13(23)11-14/h4-7,9-11H,2-3,8,24H2,1H3 |
InChI Key |
AVEHAJVMRMKKST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)Cl)Cl)N |
Origin of Product |
United States |
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